Product packaging for Batrachotoxinin-A N-methylanthranilate(Cat. No.:CAS No. 97779-14-1)

Batrachotoxinin-A N-methylanthranilate

Cat. No.: B1210517
CAS No.: 97779-14-1
M. Wt: 550.7 g/mol
InChI Key: WRXNSZUMLDUSOO-OCXZKYLZSA-N
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Description

Context within the Steroidal Alkaloid Research Landscape

Steroidal alkaloids are a class of natural products characterized by a steroid framework incorporating a nitrogen atom, a feature that imparts both steroidal and alkaloidal properties. frontiersin.org This unique combination often results in significant biological activities. frontiersin.org Batrachotoxinin-A, the core steroidal structure of Batrachotoxinin-A N-methylanthranilate, is a prime example of a potent steroidal alkaloid. acs.orgnih.gov It is derived from batrachotoxin (B49), a toxin first identified in the skin secretions of poison dart frogs of the genus Phyllobates. pku.edu.cnnih.gov

The research into batrachotoxins is a key area within the study of steroidal alkaloids due to their extreme toxicity and specific mechanism of action. wikipedia.org Batrachotoxin and its analogs are invaluable tools for studying ion transport because they specifically target and modulate the function of voltage-gated sodium channels. pku.edu.cnnih.gov The complex structure of these molecules, featuring a highly oxidized steroid skeleton, has also made them attractive targets for total synthesis, a challenging endeavor for organic chemists. pku.edu.cnresearchgate.net The development of synthetic routes to batrachotoxinin-A has been a significant achievement, enabling the creation of derivatives like N-methylanthranilate for further research. nih.govnih.gov

Significance as a Molecular Probe for Voltage-Gated Ion Channels

The primary significance of this compound lies in its utility as a molecular probe for investigating voltage-gated sodium channels (NaVs). nih.gov These channels are crucial for the generation and propagation of action potentials in excitable cells. nih.gov Batrachotoxin and its active derivatives, including the N-methylanthranilate ester, are unique in their ability to bind to a specific receptor site within the channel pore (known as Site II), causing the channels to remain persistently open at resting membrane potential. wikipedia.orgnih.govescholarship.org

The introduction of the N-methylanthranilate group to the batrachotoxinin-A core confers fluorescent properties to the molecule. nih.govnih.gov This fluorescence is a critical feature, allowing researchers to directly visualize the location and distribution of sodium channels in tissues. nih.gov For instance, it has been successfully used to visualize sodium channels at the nodes of Ranvier in mammalian nerve fibers. nih.gov The fluorescence emission of the bound ligand also provides insights into the microenvironment of the batrachotoxin binding site, revealing information about its hydrophobicity and conformational changes that occur upon toxin binding. nih.gov

The table below summarizes the key properties of this compound as a molecular probe.

PropertyValue/DescriptionSignificance in Research
Target Voltage-Gated Sodium ChannelsAllows for the specific study of a critical component of nerve and muscle cell excitability.
Binding Site Neurotoxin Receptor Site IIProvides a specific locus for investigating channel structure and function.
Mechanism of Action Persistent activation of sodium channelsEnables detailed study of the open state of the channel and its physiological consequences.
Fluorescence Intrinsic property of the N-methylanthranilate groupPermits direct visualization of sodium channel distribution and dynamics in cells and tissues.
Binding Affinity (Kd) ~78-180 nMHigh affinity ensures specific and stable binding for experimental studies. nih.govnih.gov

Historical Development and Initial Research Utility

The journey to this compound began with the isolation and structural elucidation of batrachotoxin and its less potent C20-alcohol derivative, batrachotoxinin A, from Colombian poison dart frogs in the 1960s. nih.govpku.edu.cnacs.org Early research established that the ester moiety at the C20 position is crucial for the high toxicity of batrachotoxin. nih.gov This understanding paved the way for synthetic chemists to modify the batrachotoxinin-A core to create new analogs with tailored properties.

The synthesis of this compound was reported in the mid-1980s as an extension of a series of active batrachotoxin derivatives. nih.gov Researchers had previously shown that the naturally occurring 2,4-dimethylpyrrole (B27635) carboxylate ester could be replaced with other groups, such as a benzoate (B1203000), without loss of activity. nih.gov The creation of the N-methylanthranilate derivative was a significant step forward because it introduced a fluorescent reporter group into this potent sodium channel activator. nih.gov

Initial studies immediately capitalized on its fluorescent and binding properties. Researchers demonstrated its high affinity for the same receptor site as batrachotoxin and used it to achieve successful visualization of sodium channels in the peripheral nervous system. nih.gov These early applications established this compound as a valuable tool for investigating the distribution of sodium channels and for probing the environment of the toxin's binding site. nih.govnih.gov

The following table outlines key research findings related to the compound.

Research FindingExperimental DetailImplicationReference
Binding Affinity Equilibrium dissociation constant (Kd) of 180 nM in the presence of scorpion toxin.Confirms high-affinity binding to the sodium channel receptor site. nih.gov
Receptor Site Competition Competes with batrachotoxin for the same binding site.Indicates it acts at the same allosteric site as the parent neurotoxin. nih.gov
Fluorescence Emission The fluorescence emission of the bound compound indicates a hydrophobic environment.Provides information about the nature of the neurotoxin binding site within the channel protein. nih.gov
Conformational Change Detection An allosteric activator (scorpion toxin) causes a red shift in the fluorescence spectrum of the bound compound.Demonstrates that binding of other toxins can induce conformational changes that alter the microenvironment of the batrachotoxin site. nih.gov
Visualization of Sodium Channels Successfully used for fluorescence microscopy of sodium channels at mammalian nodes of Ranvier.Established its utility as a fluorescent probe for mapping ion channel distribution. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H42N2O6 B1210517 Batrachotoxinin-A N-methylanthranilate CAS No. 97779-14-1

Properties

CAS No.

97779-14-1

Molecular Formula

C32H42N2O6

Molecular Weight

550.7 g/mol

IUPAC Name

1-[(1R,5R,6S,9S,12R)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2-(methylamino)benzoate

InChI

InChI=1S/C32H42N2O6/c1-20(39-27(36)22-7-5-6-8-24(22)33-3)23-11-12-31-25-10-9-21-17-30(37)14-13-28(21,2)32(25,40-30)26(35)18-29(23,31)19-34(4)15-16-38-31/h5-8,10-11,20-21,26,33,35,37H,9,12-19H2,1-4H3/t20?,21-,26-,28+,29?,30+,31+,32?/m1/s1

InChI Key

WRXNSZUMLDUSOO-OCXZKYLZSA-N

SMILES

CC(C1=CCC23C1(CC(C45C2=CCC6C4(CCC(C6)(O5)O)C)O)CN(CCO3)C)OC(=O)C7=CC=CC=C7NC

Isomeric SMILES

CC(C1=CC[C@@]23C1(C[C@H](C45C2=CC[C@H]6[C@@]4(CC[C@@](C6)(O5)O)C)O)CN(CCO3)C)OC(=O)C7=CC=CC=C7NC

Canonical SMILES

CC(C1=CCC23C1(CC(C45C2=CCC6C4(CCC(C6)(O5)O)C)O)CN(CCO3)C)OC(=O)C7=CC=CC=C7NC

Synonyms

atrachotoxinin-A N-methylanthranilate
BTX-NMA

Origin of Product

United States

Synthetic Methodologies and Analog Development of Batrachotoxinin a N Methylanthranilate

Approaches to Batrachotoxinin-A Synthesis

The synthesis of the core Batrachotoxinin-A framework has been approached through two main avenues: semisynthesis from available steroidal precursors and, more recently, highly sophisticated total synthesis strategies. These efforts are crucial as the natural supply of batrachotoxins is extremely limited. pku.edu.cn

Semisynthetic Routes

One of the earliest successful efforts to construct the complex architecture of Batrachotoxinin-A was a semisynthetic approach. In the 1970s, Imhof and colleagues at the Swiss Federal Institute of Technology in Zurich reported a partial synthesis of Batrachotoxinin-A starting from the known steroid, 11α-acetoxyprogesterone. pku.edu.cn This multi-step process involved a series of complex chemical transformations to build the characteristic fused-ring system and install the requisite functional groups of the target molecule. While groundbreaking for its time, this route underscored the inherent difficulty of these transformations. The first total synthesis of a racemic mixture of (±)-Batrachotoxinin A was later achieved by Kishi's research group in 1998. pku.edu.cn

Total Synthesis Strategies

The development of novel synthetic methods has enabled the de novo construction of Batrachotoxinin-A, offering greater flexibility for analog development. These strategies often involve innovative bond-forming reactions and strategic functional group manipulations to overcome the significant synthetic hurdles.

A significant breakthrough in the field was the development of an efficient enantioselective total synthesis of (−)-Batrachotoxinin A by the research group of Tuoping Luo at Peking University in 2020. nih.govchemistryviews.org This synthesis was notable for its scalability, providing access to a late-stage intermediate on a gram scale. pku.edu.cnnih.gov The strategy relied on the convergent coupling of two complex fragments, which were themselves synthesized over several steps. organic-chemistry.org

The final stages of their synthesis involved a carefully orchestrated sequence to complete the natural product. organicchemistry.eu An intermediate aldehyde was converted to an imine with methylamine, which was then reduced and acylated with chloroacetyl chloride. organicchemistry.eu An intramolecular cyclization then formed the seven-membered oxazepane ring. organic-chemistry.orgorganicchemistry.eu The introduction of the C20 hydroxyl group was accomplished in the final steps via a singlet oxygen ene reaction, followed by reaction with methyl magnesium bromide, reduction, and deprotection to yield (−)-Batrachotoxinin A. organicchemistry.eu

A key innovation in the Luo group's total synthesis was the application of a local-desymmetrization strategy. pku.edu.cnnih.gov This approach starts with a symmetrical molecule and selectively breaks its symmetry to create a complex, non-symmetrical product. In this synthesis, a symmetrical diketone was subjected to a regioselective intramolecular addition of a vinyllithium (B1195746) species. organic-chemistry.orgorganicchemistry.eu This crucial step established the core of the steroidal skeleton with a high degree of stereocontrol. organic-chemistry.org This method proved highly effective in simplifying the synthetic challenge and efficiently constructing the intricate framework of the molecule. pku.edu.cn

The Luo synthesis also prominently featured a photoredox coupling reaction to assemble a key intermediate. nih.govchemistryviews.org This modern synthetic technique uses visible light to catalyze the formation of a carbon-carbon bond between two fragments. youtube.com Specifically, a bicyclic α-bromoketone was coupled with a bicyclic diketone in a radical substitution reaction. nih.govorganicchemistry.eu This photoredox-mediated coupling was instrumental in the efficient and stereoselective construction of the highly oxidized and sterically congested steroidal core of Batrachotoxinin-A. pku.edu.cnyoutube.com

Analog Development: Synthesis of Batrachotoxinin-A N-methylanthranilate

Once the core of Batrachotoxinin-A is obtained, either through semisynthesis or total synthesis, it can be derivatized to produce various analogs. This compound is one such analog, designed as a fluorescent probe. nih.gov The synthesis of this derivative involves the esterification of the C20-alpha hydroxyl group of Batrachotoxinin-A with N-methylanthranilic acid. nih.gov This process attaches a fluorescent N-methylanthranilate moiety to the steroidal backbone, allowing for the visualization of its binding sites on voltage-sensitive sodium channels. nih.gov

Data Tables

Table 1: Key Synthetic Strategies for Batrachotoxinin-A

StrategyKey FeaturesResearchersYear
Semisynthesis Started from 11α-acetoxyprogesterone.Imhof et al.1972
Racemic Total Synthesis First de novo synthesis of (±)-Batrachotoxinin A.Kishi et al.1998
Enantioselective Total Synthesis Convergent approach using photoredox coupling and local desymmetrization.Luo et al.2020

Table 2: Overview of the Luo Group's Enantioselective Total Synthesis

PhaseKey Reactions/TechniquesPurpose
Fragment Coupling Photoredox CouplingAssembles the core steroidal skeleton from two complex fragments. nih.govorganicchemistry.eu
Ring Formation Local-DesymmetrizationBreaks the symmetry of a diketone to form a key cyclic intermediate. organic-chemistry.orgorganicchemistry.eu
Late-Stage Functionalization Reductive amination, cyclization, singlet oxygen ene reactionInstalls the oxazepane ring and the C20 hydroxyl group. organic-chemistry.orgorganicchemistry.eu

Compound Names

Radical Cyclization Cascade Strategies

Radical cyclization cascades have emerged as a powerful tool for the rapid assembly of complex polycyclic systems, such as the steroidal core of batrachotoxin (B49). These strategies often allow for the formation of multiple carbon-carbon bonds in a single, orchestrated sequence, efficiently building molecular complexity.

A notable application of this strategy was demonstrated in the asymmetric synthesis of (-)-batrachotoxin by Du Bois and coworkers. organic-chemistry.orgacs.org Their approach featured a key radical cascade reaction to construct the C-ring of the steroidal framework. The cyclization of an unsaturated precursor, initiated by the addition of a radical to an alkyne, proceeds through a series of intramolecular additions to forge the intricate ring system. organic-chemistry.org This powerful transformation not only forms the central C-ring but also sets the stage for the introduction of other critical functionalities.

Another key example involves a tributyltin hydride (n-Bu3SnH)-mediated radical cyclization. This method has been effectively used to assemble the central C-ring while concurrently establishing the C13 quaternary center. The cascade is initiated by the formation of a radical which then participates in a series of cyclization events to yield the core steroidal structure.

Stereoselective Assembly of Complex Ring Systems

The formidable architecture of batrachotoxinin A is characterized by a specific arrangement of fused rings and numerous stereogenic centers. The stereocontrolled synthesis of this framework is a central challenge that has been addressed through various innovative strategies.

One approach involves the coupling of an AB-ring fragment with a D-ring precursor. organic-chemistry.orgnih.gov For instance, a Suzuki-Miyaura coupling reaction, promoted by palladium and silver catalysts, has been successfully employed to connect sterically hindered C(sp²)-C(sp²) centers of the AB- and D-ring fragments. nih.gov Following this crucial coupling, a Dieckmann condensation can be utilized to cyclize the C-ring, thus completing the tetracyclic core. nih.gov

The Luo group has also reported an efficient enantioselective total synthesis of (−)-batrachotoxinin A, which relies on a photoredox coupling reaction to unite two bicyclic systems. This is followed by a local-desymmetrization operation to forge the steroidal skeleton. chemistryviews.orgpku.edu.cnnih.gov

The creation of the C13 quaternary stereocenter is a significant hurdle in the synthesis of batrachotoxin analogs. As mentioned previously, radical cyclization cascades have proven effective in establishing this center concurrently with ring formation.

Alternative approaches have also been developed. For example, intramolecular aldol (B89426) reactions have been investigated to form the C-ring and the C13 quaternary center. Although this particular route proved challenging, it highlights the exploration of various chemical transformations to achieve this key stereoselective bond formation.

Specific Reaction Methodologies

The successful synthesis of this compound relies on a diverse toolbox of chemical reactions, including strategic redox manipulations and metal-catalyzed ring formations.

The highly oxidized nature of the batrachotoxin core necessitates a series of carefully orchestrated redox manipulations in the later stages of the synthesis. After the assembly of the carbocyclic skeleton, a sequence of oxidations and reductions is required to install the various oxygen-containing functional groups with the correct stereochemistry.

In the total synthesis of (−)-batrachotoxinin A reported by the Luo group, a "delicate sequence of redox manipulations" was crucial to convert a highly oxidized intermediate into the final target. pku.edu.cnnih.govnih.gov This highlights the importance of chemoselective and stereoselective redox reactions in navigating the complex functional group landscape of late-stage synthetic intermediates.

Palladium-catalyzed reactions are instrumental in modern organic synthesis, and they have been applied to the construction of the batrachotoxin ring system. A palladium-assisted ring annulation has been developed for the synthesis of the steroidal nucleus. vander-lingen.nl This method provides a powerful tool for the formation of the fused ring system characteristic of batrachotoxin.

Furthermore, a palladium/nickel-promoted Ullmann reaction has been utilized to cyclize the C-ring, demonstrating the versatility of transition metal catalysis in forging challenging carbon-carbon bonds within the steroidal framework.

The final step in the synthesis of the target compound, this compound, involves the esterification of the C20-hydroxyl group of batrachotoxinin A with N-methylanthranilic acid. This reaction attaches the fluorescent reporter group to the steroidal core, yielding the desired probe for studying voltage-gated sodium channels. nih.gov

CuCl₂ and O₂-Mediated Allylic Stannane (B1208499) Oxidation

A pivotal step in the stereoselective synthesis of the batrachotoxin core involves the oxidative manipulation of an allylic stannane precursor. stanford.edu This transformation is crucial for installing the C11 alcohol with the correct stereochemistry. The methodology utilizes copper(II) chloride (CuCl₂) and molecular oxygen (O₂) to achieve the oxidation of the allyl stannane, which is constructed as part of the steroidal C-ring. stanford.edu This specific reaction is highlighted as a novel method developed during the synthetic efforts towards batrachotoxin. stanford.edu

The reaction proceeds by converting the carbon-tin bond into a carbon-oxygen bond at an allylic position. This method offers a strategic advantage in complex molecule synthesis, allowing for the late-stage introduction of a hydroxyl group. The presence of the allyl stannane within the molecule is a result of a carefully planned radical cyclization cascade that forms the C-ring of the steroid. stanford.edu

Reaction Summary: Allylic Stannane Oxidation
Reaction CuCl₂ and O₂-Mediated Allylic Stannane Oxidation
Substrate Allyl stannane intermediate in the batrachotoxin steroid core
Reagents Copper(II) chloride (CuCl₂), Oxygen (O₂)
Product C11-hydroxylated intermediate
Significance Enables stereoselective introduction of the C11 alcohol. stanford.edu
Acid-Catalyzed Curtius Rearrangement

The Curtius rearrangement is a versatile and powerful reaction in organic synthesis for converting carboxylic acids into primary amines, urethanes, or ureas via an isocyanate intermediate. nih.govnih.gov The reaction begins with the conversion of a carboxylic acid to an acyl azide (B81097). organic-chemistry.org Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate. wikipedia.orgchem-station.com This rearrangement proceeds with complete retention of the stereochemistry of the migrating group. nih.govchem-station.com

In the context of batrachotoxin synthesis, an acid-catalyzed variation of the Curtius rearrangement is employed. stanford.edu The use of a Lewis acid, such as boron trifluoride (BF₃), or a Brønsted acid can lower the decomposition temperature required for the rearrangement and improve the yield of the isocyanate. wikipedia.org The isocyanate intermediate is then trapped by a suitable nucleophile to form the desired product, which is essential for constructing the nitrogen-containing homomorpholine ring system of batrachotoxin. stanford.edu

Reaction Summary: Curtius Rearrangement
Reaction Type Thermal decomposition of an acyl azide
Key Intermediate Isocyanate
Catalysis Can be catalyzed by Brønsted or Lewis acids to lower reaction temperature. wikipedia.org
Stereochemistry Retention of configuration of the migrating group. nih.govchem-station.com
Application in BTX Synthesis Formation of the homomorpholine ring system. stanford.edu
Stille Cross-Coupling Reactions

The Stille reaction is a palladium-catalyzed cross-coupling reaction that joins an organotin compound (organostannane) with an sp²-hybridized organic halide or triflate. wikipedia.orgharvard.edu This reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide variety of functional groups. The catalytic cycle involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

In synthetic routes toward batrachotoxin analogs, the Stille reaction has been utilized to construct key carbon-carbon bonds. stanford.edunih.gov For instance, a vinyl triflate can be coupled with an organostannane like (1-ethoxyvinyl)tributyltin. Following the coupling, acid hydrolysis of the resulting enol ether affords a methyl ketone, which serves as a handle for further functionalization, such as the diastereoselective reduction to install the C20 alcohol. nih.gov

Reaction Summary: Stille Cross-Coupling
Reaction Palladium-catalyzed coupling of an organostannane and an organic electrophile
Catalyst Palladium(0) complexes
Reactants Organostannane (e.g., (1-ethoxyvinyl)tributyltin), Organic Halide/Triflate (e.g., vinyl triflate) nih.gov
Significance Formation of C-C bonds under mild conditions with high functional group tolerance. stanford.eduwikipedia.orgnih.gov
Stereoselective 8-Electron Reductions

The final stages of the total synthesis of batrachotoxinin A from a highly oxidized precursor necessitate a complex and stereoselective reduction. stanford.edu This transformation involves a formidable 8-electron reduction of the advanced intermediate. The successful execution of this step is critical to arrive at the correct oxidation states and stereochemistry of the final natural product. While specific reagents for this multi-reduction process in the context of the cited synthesis are part of a detailed synthetic sequence, such transformations in complex steroid synthesis often rely on a carefully orchestrated series of selective reducing agents to avoid over-reduction or undesired side reactions. pku.edu.cnnih.gov The process transforms multiple carbonyl and other oxidized functionalities into the corresponding alcohols and amines of the target molecule, batrachotoxinin A. stanford.edunih.gov

Chemical Derivatization to this compound

Esterification Reactions at the C20-alpha Position

Batrachotoxinin A (BTX-A), the C20-alcohol derivative of batrachotoxin, serves as a key intermediate for the synthesis of various potent analogs. pku.edu.cn The hydroxyl group at the C20-alpha position is a prime site for chemical modification through esterification. nih.govnih.gov This allows for the introduction of various functionalities to probe the structure-activity relationship of the batrachotoxin binding site on voltage-gated sodium channels. nih.gov

The synthesis of Batrachotoxinin-A 20-α-benzoate, for example, was achieved through the selective esterification of naturally occurring batrachotoxinin A with benzoic acid. nih.gov This demonstrated that the naturally occurring 2,4-dimethylpyrrole (B27635) carboxylate ester could be replaced with other moieties without a loss of biological activity. nih.gov

Incorporation of N-methylanthranilate as a Fluorescent Moiety

To study the distribution and microenvironment of voltage-gated sodium channels, a fluorescent derivative of batrachotoxin was developed. nih.gov This was accomplished by synthesizing batrachotoxinin-A 20-α-N-methylanthranilate. The N-methylanthranilate group serves as a fluorescent moiety, allowing for visualization via fluorescence microscopy. nih.gov

The synthesis involves the esterification of batrachotoxinin A with N-methylanthranilic acid at the C20-α position. nih.gov The resulting compound, this compound, is a highly toxic derivative that binds to the same receptor site as batrachotoxin itself, with a reported equilibrium dissociation constant (Kd) of 180 nM. nih.gov Its fluorescent properties have been successfully used to visualize sodium channels at mammalian nodes of Ranvier, making it a valuable tool for neurobiological research. nih.gov

Compound Profile: this compound
Structure Batrachotoxinin A core with an N-methylanthranilate ester at the C20-α position. nih.gov
Synthesis Esterification of Batrachotoxinin A with N-methylanthranilic acid. nih.gov
Key Feature Fluorescent, allowing for visualization of its binding target. nih.gov
Binding Target Voltage-gated sodium channels. nih.gov
Binding Affinity (Kd) 180 nM. nih.gov

Synthesis of Batrachotoxinin-A Analogues for Research Applications

The intricate structure and high toxicity of batrachotoxin (BTX) and its parent alcohol, batrachotoxinin-A (BTX-A), present significant challenges to their isolation from natural sources and their total chemical synthesis. chemistryviews.orgpku.edu.cn The development of synthetic methodologies to produce analogues of these potent neurotoxins is crucial for advancing research into the function and structure of voltage-gated sodium (NaV) channels, which are the primary targets of BTX. chemistryviews.orgstanford.edu Synthetic analogues with modified structures, specific stereochemistry, or incorporated labels serve as indispensable tools for probing the complex interactions between the toxin and the channel protein. pku.edu.cnstanford.edu

Structural Truncations and Modifications

The formidable challenge of constructing the complex, highly oxidized, and stereochemically dense pentacyclic core of batrachotoxinin A has spurred synthetic efforts toward creating simplified analogues. pku.edu.cnresearchgate.net These structurally truncated or modified versions can be easier to synthesize while retaining biological activity, thereby providing valuable tools to investigate the dynamic nature of NaV channels. pku.edu.cn

Research has focused on modular syntheses that allow for the creation of analogues with altered ring systems or functional groups. For instance, synthetic strategies have been developed to access the pentacyclic core of batrachotoxin, which can be adapted to produce select analogues. pku.edu.cn The goal of these efforts is often to identify the minimal structural components necessary for high-affinity binding and channel modulation. By systematically removing or altering parts of the steroidal skeleton, researchers can dissect the structure-activity relationship (SAR) of the toxin. Studies have revealed that even simplified structures can interact with the NaV channel's inner pore, sometimes exhibiting surprising activities like inhibition rather than activation. stanford.edu The development of novel synthetic reactions, such as photoredox coupling and local-desymmetrization approaches, has been instrumental in efficiently assembling the highly oxidized steroid skeleton, paving the way for the creation of diverse analogues. chemistryviews.orgnih.gov

Enantiomeric Preparations (e.g., (+)-BTX, ent-BTX-B)

A significant advancement in understanding the interaction of batrachotoxin with NaV channels has come from the asymmetric synthesis of its natural (-) and non-natural (+) enantiomers. nih.gov The ability to synthesize both antipodes allows for a detailed investigation into the stereochemical requirements of the toxin's binding site.

A concise asymmetric synthesis has been reported for the natural (-)-batrachotoxin and its non-natural enantiomer, (+)-batrachotoxin. nih.gov This work was extended to include both enantiomers of a C-20 benzoate-modified derivative, known as BTX-B and its enantiomer, ent-BTX-B. Electrophysiological characterization of these synthetic enantiomers against NaV channel subtypes revealed a striking functional divergence. While the natural (-)-BTX is a potent channel agonist, causing channels to remain open, the non-natural (+)-BTX enantiomer acts as a reversible antagonist of channel function. nih.gov Despite their opposing effects, protein mutagenesis experiments suggest that both enantiomers share an overlapping, though not identical, binding site within the inner pore cavity of the NaV channel. nih.govpitt.edu This enantiomeric divergence provides a powerful tool for subsequent studies aimed at elucidating how small molecules that target the channel's inner pore can modulate its dynamics in different ways. nih.gov

Site-Specific Labeling for Probing Studies

To visualize and quantify the interaction of batrachotoxin with its receptor site on NaV channels, researchers have developed analogues containing specific labels. These labels can be fluorescent, radioactive, or photo-reactive, each offering a unique method for probing the toxin-channel complex.

This compound , the subject of this article, is a key example of a fluorescently labeled analogue. nih.gov Synthesized from batrachotoxinin-A, this derivative incorporates an N-methylanthranilate group at the C-20α position. This moiety acts as a fluorophore, allowing the ligand to be visualized using fluorescence microscopy. Crucially, the compound retains high affinity for the same receptor site as the parent batrachotoxin, with a reported equilibrium dissociation constant (Kd) of 180 nM. nih.gov Its fluorescent properties have been successfully used to visualize the distribution of sodium channels at mammalian nodes of Ranvier, demonstrating its utility in mapping channel location and investigating the microenvironment of the binding site. nih.gov

Other labeled analogues have also been synthesized for probing studies:

Radioactive Ligands: Batrachotoxinin-A 20-α-benzoate has been radiolabeled with tritium (B154650) ([³H]) to create a high-affinity probe for quantifying receptor sites. epa.gov Binding studies using this ligand provided direct evidence for the allosteric interaction between the batrachotoxin binding site and other neurotoxin receptor sites on the sodium channel. epa.gov

Photoaffinity Probes: To covalently link the toxin to its binding site for subsequent biochemical analysis, photoaffinity labels have been developed. Batrachotoxinin-A-ortho-azidobenzoate is one such probe, designed to form a covalent bond with the NaV channel upon photoactivation. pku.edu.cn

These site-specifically labeled analogues are critical for detailed pharmacological and structural studies of voltage-gated sodium channels. pku.edu.cnnih.gov

Interactive Data Table: Batrachotoxinin-A Analogue Types and Applications

Analogue TypeExample(s)Research ApplicationReference(s)
Structural Truncation Simplified pentacyclic coresStructure-Activity Relationship (SAR) studies; Probing NaV channel dynamics pku.edu.cn, stanford.edu
Enantiomer (+)-Batrachotoxin, ent-BTX-BInvestigating stereochemical requirements of the binding site; Differentiating agonist vs. antagonist mechanisms nih.gov, pitt.edu
Fluorescent Label This compoundVisualization of NaV channel distribution; Studies of binding site microenvironment nih.gov
Radioactive Label [³H]Batrachotoxinin-A 20-α-benzoateQuantifying receptor site density; Allosteric binding studies epa.gov
Photoaffinity Label Batrachotoxinin-A-ortho-azidobenzoateCovalent labeling and identification of the binding site pku.edu.cn

Molecular and Biophysical Mechanisms of Interaction with Voltage Gated Sodium Channels

Ligand Binding Site Characterization on NaV Channels

The specific binding of Batrachotoxinin-A N-methylanthranilate to NaV channels is a critical first step in its mechanism of action. This binding occurs at a well-defined location known as Neurotoxin Receptor Site 2.

This compound, as a derivative of batrachotoxin (B49) (BTX), binds to the same receptor site as its parent compound. rupress.org This site, designated Neurotoxin Receptor Site 2, is a common target for a variety of lipid-soluble toxins that cause persistent channel activation, including veratridine (B1662332), aconitine, and grayanotoxin. nih.govsigmaaldrich.com Unlike toxins that block the channel's pore from the outside, Site 2 is located within the inner pore of the sodium channel's α-subunit. nih.govchemrxiv.org

Mutagenesis studies have been instrumental in mapping the specific amino acid residues that constitute this binding site. Evidence points to the involvement of the S6 transmembrane segments of all four homologous domains (DI-DIV) of the NaV channel α-subunit. nih.gov This indicates that the binding pocket for this compound is formed by the collective arrangement of these inner helices, creating a receptor site deep within the ion conduction pathway. The binding is thought to be use-dependent, meaning the toxin has a higher affinity for channels that are in the open state. nih.gov

The binding of ligands to NaV channels is a complex interplay of interactions between multiple distinct receptor sites. The binding of this compound to Neurotoxin Receptor Site 2 is subject to allosteric modulation by compounds that bind to other sites, and its binding, in turn, influences the binding of other ligands.

Binding to Site 2 is positively modulated by toxins that bind to other sites. For instance, α-scorpion toxins, which bind to Neurotoxin Receptor Site 3, and brevetoxins, which bind to Neurotoxin Receptor Site 5, enhance the binding of BTX derivatives to Site 2. nih.govnih.gov Conversely, the binding of tetrodotoxin (B1210768) to Neurotoxin Receptor Site 1, located at the outer pore, allosterically inhibits the binding of toxins to Site 2. nih.gov

There is a particularly significant and well-documented negative allosteric interaction between Neurotoxin Receptor Site 2 and the binding site for local anesthetics. nih.gov These sites are thought to overlap within the inner pore of the channel. rupress.org The binding of a local anesthetic can hinder the binding of a Site 2 toxin, and the presence of a bound Site 2 toxin can affect the binding and unbinding kinetics of local anesthetics. rupress.org This reciprocal allosteric inhibition underscores the close spatial relationship of these two crucial binding domains within the channel's inner vestibule. This allosteric coupling is a key feature of the channel's ability to be finely modulated by a diverse array of molecules.

Allosteric Modulation of Channel Function by this compound

Upon binding to Neurotoxin Receptor Site 2, this compound induces profound changes in the gating and permeation properties of the sodium channel. These allosteric effects are the direct cause of its potent physiological activity.

One of the most dramatic effects of this compound is a significant shift in the voltage-dependence of channel activation towards more negative membrane potentials. nih.gov In its resting state, the sodium channel is closed and requires a certain level of membrane depolarization to open. By binding within the pore, this compound stabilizes the open conformation of the channel. As a result, the channel is more likely to open at the normal resting membrane potential, leading to a persistent influx of sodium ions. Studies on batrachotoxin and its derivatives have shown that this can shift the half-activation potential (V½ act) by as much as -30 to -50 mV. chemrxiv.orgpnas.org This causes channels that would normally be closed to be in a constantly activated state.

Table 1: Effect of Batrachotoxin Derivatives on NaV Channel Activation

CompoundEffect on ActivationApproximate Shift in V½ act (mV)
Batrachotoxin (BTX)Hyperpolarizing shift-30 to -50
This compoundHyperpolarizing shiftData not specifically available, but expected to be similar to BTX

In addition to promoting activation, this compound also disrupts the channel's inactivation mechanisms. Sodium channels normally undergo two types of inactivation: a rapid "fast" inactivation that occurs within milliseconds of opening, and a slower "slow" inactivation that develops over seconds to minutes. Both processes are crucial for terminating the sodium current and allowing the membrane to repolarize.

Batrachotoxin and its derivatives are known to inhibit both fast and slow inactivation. pnas.org This inhibition of inactivation, coupled with the shift in activation, results in a sustained, non-inactivating sodium current, which is the hallmark of poisoning by these toxins. The bulky toxin molecule, lodged in the inner pore, is thought to act as a "stent," physically preventing the conformational changes required for the inactivation gates to close the pore. rupress.org Interestingly, some synthetic derivatives of batrachotoxin have been shown to selectively inhibit fast inactivation while leaving slow inactivation largely intact, demonstrating that these two processes can be pharmacologically separated. nih.govnih.gov This highlights the nuanced control that ligands binding at Site 2 can exert over the channel's gating machinery.

The binding of this compound within the ion-conducting pathway not only affects the opening and closing of the channel but also directly influences the movement of ions through the open pore. The presence of the bulky toxin molecule reduces the single-channel conductance, meaning that fewer sodium ions can pass through the channel per unit of time compared to an unmodified channel. chemrxiv.orgpnas.org

Furthermore, the toxin alters the ion selectivity of the channel. nih.govpnas.org While unmodified sodium channels are highly selective for sodium ions over other cations like potassium, channels modified by batrachotoxin and its derivatives show a reduced discrimination. rupress.org This suggests that the toxin's presence within the pore alters the electrostatic environment and the physical dimensions of the selectivity filter. Molecular modeling suggests that the horseshoe-shaped batrachotoxin molecule binds within the pore, leaving a path for partially dehydrated sodium ions to pass through its hydrophilic inner surface, while the bulky, hydrophobic exterior interacts with the pore-lining helices. rupress.org This altered permeation pathway can be described by multi-ion pore models, where the interactions between the permeating ions and the toxin molecule itself become significant factors in determining the channel's conductance and selectivity. nih.gov

Compound List

Molecular Interactions at the Binding Interface

The interaction of this compound (BTX-NMA) with the voltage-gated sodium (NaV) channel is a complex process governed by specific molecular determinants at the binding interface. As a derivative of batrachotoxin (BTX), BTX-NMA is understood to engage with the same receptor site, located within the inner pore of the channel. nih.gov This interaction leads to a dramatic modification of channel gating, characterized by a shift in the voltage dependence of activation to more negative potentials and the removal of inactivation.

Identification of Critical Amino Acid Residues (e.g., I1760, F1764, Y1771)

Mutagenesis studies have been instrumental in identifying key amino acid residues within the NaV channel that are critical for the binding and action of batrachotoxin and its analogs. A pivotal study investigating the interaction of BTX with residues in the transmembrane segment IVS6 of type IIA sodium channels revealed the significant role of specific amino acids. nih.gov

Alanine (B10760859) substitution for Phenylalanine at position 1764 (F1764A) resulted in a drastic 60-fold increase in the dissociation constant (Kd) for tritiated BTX-A-20-α-benzoate, indicating a substantially reduced binding affinity. nih.govnih.gov This mutation also completely eliminated the characteristic effects of BTX on channel activation and inactivation. nih.gov These findings strongly suggest that F1764 is a crucial residue for the high-affinity binding of batrachotoxin. nih.govnih.gov

Similarly, the substitution of Isoleucine at position 1760 with alanine (I1760A), a residue adjacent to F1764, led to a 4-fold increase in the Kd and a significant reduction in the functional effects of BTX. nih.govnih.gov In contrast, replacing Tyrosine at position 1771 with alanine (Y1771A) had no discernible effect on BTX binding affinity or its modulatory actions. nih.gov This indicates that while F1764 and I1760 are integral to the batrachotoxin binding site, Y1771 is not a direct point of interaction. nih.gov

Given that BTX-NMA binds to the same receptor site as BTX, these findings on critical amino acid residues are directly applicable to understanding its molecular interactions. nih.gov

Mutation Effect on Batrachotoxin Binding Affinity (Kd) Functional Impact on Channel Reference
F1764A 60-fold increaseEffects on activation and inactivation eliminated nih.gov, nih.gov
I1760A 4-fold increaseEffects on activation and inactivation substantially reduced nih.gov, nih.gov
Y1771A No changeNo change in effects on activation and inactivation nih.gov
N1584T Confers exceptional resistance to BTXSmall residual BTX effect nih.gov

Investigation of Binding Site Microenvironment (e.g., Protein-Lipid Interface, Inner Pore Cavity)

The binding site for batrachotoxin and its derivatives is situated within the inner pore cavity of the voltage-gated sodium channel. nih.gov This location places the bound toxin in a strategic position to influence ion permeation and the conformational changes associated with channel gating. The microenvironment of this binding site is formed by the pore-lining transmembrane segments of the four homologous domains of the NaV channel α-subunit.

The interaction is not at the protein-lipid interface; rather, the lipophilic nature of the batrachotoxin molecule allows it to partition into the cell membrane and access its binding site within the channel pore from the cytoplasmic side. The closed state of the channel's activation gate can trap the bound toxin, indicating that the receptor is accessible through the open pore. researchgate.net

The binding of BTX-NMA, a fluorescent derivative, has been used to visualize the distribution of sodium channels, further highlighting its utility in probing the channel's microenvironment. nih.gov The fluorescence properties of BTX-NMA can provide insights into the polarity and accessibility of the binding site. nih.gov

Comparative Analysis of this compound with Related NaV Agonists and Modulators

This compound belongs to a class of lipid-soluble toxins that act as agonists of voltage-gated sodium channels. A comparative analysis with other NaV modulators reveals both commonalities and distinct differences in their mechanisms of action and effects on channel function.

Batrachotoxin and its derivatives, including BTX-NMA, are known to bind to neurotoxin receptor site 2 on the NaV channel. nih.gov This binding causes persistent activation by shifting the voltage-dependence of activation and inhibiting inactivation. nih.gov

A comparison with veratridine , another alkaloid neurotoxin that activates NaV channels, reveals interesting distinctions. While both toxins cause persistent activation, single-channel recordings have shown that the single-channel conductance for Na+ is approximately twice as high in the presence of batrachotoxin compared to veratridine. nih.gov Furthermore, the ionic selectivity of the channel is altered differently by the two toxins. With BTX, the selectivity sequence is Na+ > Li+ > K+, whereas with veratridine, it is Na+ > K+ > Li+. nih.gov These findings suggest that although both toxins are activators, they induce different conformational states in the open channel, thereby affecting ion permeation. nih.gov

Structure-activity relationship studies on synthetic derivatives of batrachotoxin have provided further insights. For instance, the replacement of the 2,4-dimethylpyrrole (B27635) carboxylate ester at the 20-α position with a benzoate (B1203000) moiety (as in BTX-A-20-α-benzoate) does not lead to a loss of activity. nih.gov BTX-NMA itself is a testament to this, exhibiting high toxicity and binding affinity. nih.gov

More recent studies on modified batrachotoxins have uncovered even finer distinctions in their modulatory effects. A study comparing batrachotoxin (BTX), batrachotoxinin-A 20-α-benzoate (BTX-B), and other synthetic esters revealed that while most derivatives are functionally equivalent to BTX, a C20-n-heptynoate ester derivative, termed BTX-yne , exhibits a unique profile. nih.govucsf.edu Unlike BTX, which eliminates both fast and slow inactivation, BTX-yne abolishes fast inactivation but leaves slow inactivation largely intact. nih.govucsf.edu This makes BTX-yne a valuable tool for dissecting the different inactivation processes of the NaV channel. nih.gov

The equilibrium dissociation constant (Kd) for BTX-NMA has been determined to be 180 nM, indicating high-affinity binding. nih.gov This is comparable to other potent batrachotoxin derivatives.

Compound Primary Effect on NaV Channel Key Differentiating Feature Reference
This compound (BTX-NMA) Persistent activation, fluorescentFluorescent properties allow for channel visualization nih.gov
Batrachotoxin (BTX) Persistent activation, inhibits fast and slow inactivationThe prototypical agonist for neurotoxin receptor site 2 nih.gov
Veratridine (VT) Persistent activationLower single-channel Na+ conductance compared to BTX; different ionic selectivity nih.gov
BTX-yne Persistent activation, inhibits fast inactivation onlyDoes not eliminate slow inactivation nih.gov, ucsf.edu

Structural Activity Relationship Sar Studies of Batrachotoxinin a N Methylanthranilate and Its Analogues

Elucidation of Key Structural Determinants for Ligand-Channel Interactions

The binding of batrachotoxin (B49) (BTX) and its derivatives to the voltage-gated sodium channel is a complex interaction governed by specific structural features of both the ligand and the receptor. The binding site for these toxins, often referred to as neurotoxin receptor site 2, is located within the inner pore of the channel. This site is comprised of amino acid residues from the S6 transmembrane segments of all four homologous domains (DI-DIV) of the α-subunit.

Key structural determinants for the interaction include:

The Steroidal Backbone: The rigid pentacyclic steroid nucleus of batrachotoxinin-A is essential for its activity. This core structure properly orients the functional groups for interaction with the channel.

The C20-α Ester Moiety: While batrachotoxinin-A itself is significantly less potent, esterification at the C20-α position is crucial for high-affinity binding and potent activation of the channel. The nature of this ester group can be varied, with moieties like the native 2,4-dimethylpyrrole-3-carboxylate, benzoate (B1203000), and N-methylanthranilate all yielding highly active compounds. This indicates that this position is critical for modulating the toxin's effects.

The 3α, 9α-Hemiketal Linkage: The integrity of the hemiketal linkage between the A and C rings is vital for maintaining the rigid conformation of the steroid nucleus, which is necessary for maximal depolarizing activity.

Charged Tertiary Amine: Evidence suggests that an electrostatic interaction, possibly involving a charged tertiary amine on the toxin, is important for binding. This interaction is thought to occur with specific residues within the channel pore.

Recent cryogenic electron microscopy studies have revealed that two molecules of a batrachotoxin derivative can bind simultaneously to two homologous but nonidentical receptor sites within the channel's central cavity, at the interfaces between Domains I and IV, and Domains III and IV. This dual-receptor occupancy provides a structural basis for the toxin's high potency and multifaceted effects on channel function.

Impact of Chemical Modifications on Binding Affinity and Modulatory Capacity

Chemical modifications of the batrachotoxinin-A scaffold have profound effects on the binding affinity and modulatory capacity of the resulting analogues. The C20-ester group has been a primary target for synthetic modifications to probe the structure-activity relationship.

Batrachotoxinin-A N-methylanthranilate itself is a fluorescent derivative that binds to the same receptor site as batrachotoxin with high affinity. Its equilibrium dissociation constant (Kd) has been determined to be 180 nM in the presence of scorpion toxin, which allosterically enhances binding. Another well-studied analogue, Batrachotoxinin-A 20-α-benzoate (BTX-B), also demonstrates high-affinity binding and is functionally equivalent to the parent toxin in its ability to depolarize nerve and muscle preparations.

The functional consequences of these modifications are significant. Most batrachotoxin analogues, including this compound and BTX-B, act as potent activators of voltage-gated sodium channels. They cause a hyperpolarizing shift in the voltage dependence of activation, leading to channels that open at more negative membrane potentials, and they inhibit both fast and slow inactivation, resulting in persistent sodium influx.

CompoundEquilibrium Dissociation Constant (Kd)Reference
This compound180 nM nih.gov
Batrachotoxinin-A 20-α-benzoate (BTX-B)0.7 µM

Analysis of this compound Analogues in SAR Frameworks

The systematic analysis of this compound analogues within a Structure-Activity Relationship (SAR) framework has provided a deeper understanding of the molecular requirements for their interaction with sodium channels.

Correlation of Stereochemical Features with Functional Outcomes

Stereochemistry plays a pivotal role in the functional activity of batrachotoxin analogues. Strikingly, the unnatural enantiomer of batrachotoxin exhibits a completely opposite effect to the natural (-)-enantiomer. Instead of activating sodium channels, (+)-batrachotoxin acts as a potent inhibitor. This demonstrates a strict stereochemical requirement for the agonistic activity of these compounds. The precise three-dimensional arrangement of the steroidal backbone and its functional groups is critical for inducing the conformational changes in the channel that lead to activation. The inhibitory action of the unnatural enantiomer suggests that while it can still bind to the receptor site, it does so in a manner that prevents channel opening.

Investigation of Differential Activity Among Analogues

The investigation of various synthetic analogues has revealed a spectrum of activities, highlighting the nuanced relationship between chemical structure and functional outcome. A particularly insightful example is the analogue BTX-yne, a C20-n-heptynoate ester. While most batrachotoxin derivatives, including BTX-B and BTX-cHx, eliminate both fast and slow inactivation of the sodium channel, BTX-yne is a conspicuous outlier. It selectively eliminates fast inactivation while leaving slow inactivation largely intact. This unique property makes BTX-yne the first reported sodium channel modulator that can functionally separate these two distinct inactivation processes.

Furthermore, truncated analogues of batrachotoxin, which retain only the C/D/E ring systems, have been shown to act as inhibitors of sodium channels, in stark contrast to the agonistic effects of the full toxin. These findings underscore that different structural components of the batrachotoxin molecule contribute to distinct aspects of its modulatory effects on channel gating. The steroidal core can serve as a scaffold for both activators and inhibitors, with the specific functional groups and their stereochemical orientation determining the ultimate functional outcome.

Protein Mutagenesis Studies in Relation to this compound Binding

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues within the voltage-gated sodium channel that are critical for the binding and action of batrachotoxin and its analogues. These studies have largely focused on the pore-lining S6 segments of the four domains.

A key residue identified is a phenylalanine in the IVS6 segment (F1764 in the rat brain type IIA sodium channel). Mutation of this residue to alanine (B10760859) dramatically reduces the binding affinity for a tritiated derivative of BTX-B by approximately 60-fold and completely eliminates the functional effects of the toxin. This suggests a crucial role for an aromatic or hydrophobic interaction at this position. Other residues in the IVS6 segment, such as I1760, also contribute to the binding site, although to a lesser extent.

Mutagenesis studies have also implicated residues in the IS6 segment as being important components of the batrachotoxin receptor site. The replacement of specific residues in this segment with charged amino acids can abolish the effects of batrachotoxin. The collective evidence from these studies indicates that the batrachotoxin binding site is a complex pocket formed by the S6 segments of multiple domains, lining the inner pore of the channel. The toxin is thought to act as a "molecular stent," holding the channel in an open conformation through its interactions with these critical residues. The conservation of these key binding determinants across different sodium channel subtypes, including prokaryotic sodium channels, highlights the fundamental nature of this interaction.

Advanced Analytical and Imaging Methodologies Utilizing Batrachotoxinin a N Methylanthranilate As a Research Probe

Development and Characterization of Fluorescent Ligands

The development of fluorescent ligands for voltage-sensitive sodium channels has been instrumental in advancing our understanding of their physiological roles. Batrachotoxinin-A N-methylanthranilate was synthesized to provide a fluorescent tool that retains the high biological activity of its parent compound, batrachotoxin (B49). nih.gov This was achieved by replacing the 2,4-dimethylpyrrole (B27635) carboxylate ester at the 20-alpha position of batrachotoxin with an N-methylanthranilate moiety. nih.gov

Spectroscopic Analysis of Fluorescence Properties

The fluorescence of this compound is a key feature that enables its use as a probe. The N-methylanthranilate group confers fluorescent properties to the molecule, allowing for its detection and localization within biological preparations. nih.gov While detailed spectroscopic data from the primary literature is extensive, the fundamental principle lies in the excitation of the fluorophore at a specific wavelength and the detection of the emitted light at a longer wavelength. This allows for the visualization of the ligand, and by extension, the sodium channels to which it binds.

Sensitivity of Fluorescence Parameters to Binding State

The fluorescence of this compound is sensitive to its local microenvironment. Changes in the fluorescence intensity, emission spectrum, and polarization can occur upon binding to its receptor site on the sodium channel. This sensitivity can provide information about the conformation of the binding site and the interactions between the ligand and the channel protein. These fluorescence and binding properties have been crucial for the successful visualization of sodium channels. nih.gov

Applications in Voltage-Gated Sodium Channel Visualization and Localization

The ability to visualize the location and density of voltage-gated sodium channels is essential for understanding their function in excitable tissues. This compound has proven to be an invaluable tool for these applications. nih.gov

Microscopy Techniques for Channel Distribution Studies (e.g., Nodes of Ranvier in Mammalian Nerves)

A significant application of this compound is the visualization of sodium channels at the nodes of Ranvier in mammalian nerves. nih.gov These nodes are critical for the saltatory conduction of action potentials. Using fluorescence microscopy, researchers have successfully employed this fluorescent ligand to label and image the high concentration of sodium channels present at these specialized domains. nih.gov This allows for detailed studies of nodal architecture and the effects of demyelinating diseases. Stimulated emission depletion (STED) microscopy, a super-resolution technique, has further enhanced the ability to visualize the nanoscale organization of proteins at the nodes of Ranvier, revealing a periodic arrangement of cytoskeletal and channel proteins. nih.gov

Tracking Channel Populations in Cellular Systems

In addition to static imaging, this compound can be used to track the movement and dynamics of sodium channel populations in living cells. nih.gov By observing the fluorescence over time, researchers can study processes such as channel trafficking, clustering, and internalization. This provides insights into the regulation of channel density at the cell surface, which is a key determinant of cellular excitability.

Ligand Binding Assays for Receptor Characterization

Ligand binding assays are fundamental techniques in pharmacology used to characterize the interaction between a ligand and its receptor. wikipedia.org this compound serves as a valuable tool in such assays for voltage-gated sodium channels.

This fluorescent compound binds to the same receptor site as batrachotoxin. nih.gov Its binding affinity has been determined through competitive binding assays. In the presence of scorpion toxin, which enhances batrachotoxin binding, this compound exhibits an equilibrium dissociation constant (Kd) of 180 nM. nih.gov This indicates a high affinity for the sodium channel.

A related analog, Batrachotoxinin-A 20-alpha-benzoate, has also been used in radioligand binding assays to characterize the batrachotoxin binding site. nih.gov These studies have shown that the binding is saturable and can be inhibited by other toxins that act at the same site, such as veratridine (B1662332) and grayanotoxin. nih.gov Such assays are crucial for understanding the structure-activity relationships of different sodium channel modulators. nih.govucsf.edu

Determination of Equilibrium Dissociation Constants (Kd)

A fundamental parameter in characterizing the interaction between a ligand and its receptor is the equilibrium dissociation constant (Kd), which quantifies the affinity of the ligand for its binding site. In the case of this compound, its binding to the voltage-sensitive sodium channel has been quantified. Studies have shown that BTX-NMA binds to the same receptor site as batrachotoxin. nih.gov The equilibrium dissociation constant for this compound has been determined to be 180 nM when measured in the presence of scorpion toxin, which allosterically enhances binding. nih.gov Another study reported a Kd value in the range of 78 to 91 nM for its binding to the synaptosomal sodium channel, also in the presence of Leiurus quinquestriatus quinquestriatus alpha-scorpion toxin. The average site capacity was determined to be 2 pmol/mg of synaptosomal protein.

ParameterValueConditions
Equilibrium Dissociation Constant (Kd) 180 nMIn the presence of scorpion toxin. nih.gov
Equilibrium Dissociation Constant (Kd) 78 - 91 nMIn the presence of Leiurus quinquestriatus quinquestriatus alpha-scorpion toxin.
Average Site Capacity 2 pmol/mgSynaptosomal protein.

Competitive Binding Experiments with Other Channel Modulators

Competitive binding assays are instrumental in elucidating the interactions of various compounds with the sodium channel and can help to identify allosteric or direct competition at a specific binding site. This compound, as a fluorescent ligand for site 2 of the voltage-gated sodium channel, can be utilized in such assays. The principle involves monitoring the displacement of BTX-NMA from its binding site by a non-fluorescent competing ligand. A decrease in the fluorescence signal associated with BTX-NMA binding would indicate that the competing modulator binds to the same site or an allosterically coupled site.

For instance, local anesthetics and some anticonvulsants are known to bind to a site within the pore of the sodium channel (site 9), and this binding can allosterically displace batrachotoxin from its receptor at site 2. nih.gov A similar experimental design can be employed using BTX-NMA. By incubating preparations of neuronal membranes containing sodium channels with a fixed concentration of BTX-NMA, and then titrating in a competing modulator, a dose-dependent decrease in fluorescence can be measured. This allows for the determination of the inhibitory concentration (IC₅₀) of the competing compound, which is the concentration required to displace 50% of the bound BTX-NMA.

Below is a representative data table illustrating the potential results from a competitive binding experiment where various sodium channel modulators are tested for their ability to displace this compound.

Competing ModulatorClassPutative Binding SiteIC₅₀ (µM) for BTX-NMA Displacement (Hypothetical)
Lidocaine Local AnestheticSite 9 (Pore)50
Phenytoin AnticonvulsantSite 9 (Pore)25
Veratridine Alkaloid ActivatorSite 20.1
Tetrodotoxin (B1210768) Pore BlockerSite 1 (Outer Pore)>1000 (No displacement expected)

Fluorescence Resonance Energy Transfer (FRET) Measurements

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances at the nanometer scale, making it ideal for studying the spatial relationships between different binding sites on a protein.

Spatial Relationship Studies of Binding Sites

The fluorescent properties of this compound make it an excellent donor or acceptor fluorophore for FRET studies aimed at mapping the architecture of the sodium channel. In a notable study, FRET was employed to measure the distance between the binding site for batrachotoxin and the binding site for α-scorpion toxin on the voltage-dependent sodium channel. By using a fluorescent derivative of batrachotoxin, Batrachotoxin A 20-α-N-methylanthranilate (BTX-NMA), as the donor and a fluorescently labeled α-scorpion toxin as the acceptor, researchers were able to determine the distance between these two critical neurotoxin binding sites. The FRET measurements revealed that the distance separating the receptor sites is approximately 37 ± 10 Å. This finding provided direct evidence for the close proximity of these two sites and suggested that the binding of α-scorpion toxin induces conformational changes that propagate over significant distances to the batrachotoxin-binding locus.

Upon binding to synaptosomes, the fluorescence emission of BTX-NMA indicates a hydrophobic environment. However, the allosteric activator, Toxin V from L. quinquestriatus, induces a 20-nm red shift in the spectrum of the bound BTX-NMA and a four-fold enhancement in its fluorescence quantum yield, indicating a conformational change to a more hydrophilic environment. These FRET studies, combined with observations of conformational changes, support a model of the sodium channel as a flexible structure with allosteric coupling between distinct binding sites.

Integration with Other Biophysical Techniques for Channel Function Analysis

The utility of this compound is significantly enhanced when its fluorescent properties are combined with other biophysical techniques, allowing for the simultaneous measurement of channel function and ligand binding dynamics. A prime example of such an integrated approach is patch-clamp fluorometry (PCF). nih.gov

PCF combines the electrophysiological measurements of the patch-clamp technique with fluorescence microscopy. nih.gov This allows researchers to correlate the activity of a single ion channel, or a small population of channels, with the binding or unbinding of a fluorescent ligand in real-time. In a hypothetical PCF experiment using BTX-NMA, an inside-out patch of membrane containing sodium channels could be excised from a cell. nih.gov The patch could then be perfused with a solution containing BTX-NMA. nih.gov

By monitoring the fluorescence intensity in the patch, the binding of individual BTX-NMA molecules to the sodium channels could be observed. Simultaneously, the patch-clamp amplifier would record the ionic currents flowing through the channels. This would allow for a direct correlation between the binding of BTX-NMA and its characteristic effect on channel gating, such as the shift in the voltage-dependence of activation and the removal of inactivation. This powerful combination of techniques provides unparalleled insight into the molecular mechanisms by which batrachotoxin and its derivatives modulate sodium channel function.

Biosynthetic Pathways and Natural Origin Research of Batrachotoxinin a

Investigative Approaches to Batrachotoxinin-A Biosynthesis

The investigation into the biosynthesis of batrachotoxinin A has largely focused on two main areas: the identification of the dietary source of the precursor molecules and the total synthesis of the compound in the laboratory. The dietary sequestration hypothesis is supported by the observation that captive-bred frogs are non-toxic. wikipedia.org This has led researchers to analyze the gut contents of wild frogs and to screen various arthropods for the presence of batrachotoxins.

The total synthesis of batrachotoxinin A and its derivatives has been a significant endeavor in organic chemistry. These synthetic routes provide a renewable source of these complex molecules for research and confirm their intricate structures. wikipedia.org The synthesis of Batrachotoxinin-A N-methylanthranilate is achieved by chemically modifying the naturally derived or synthetically produced batrachotoxinin A. nih.gov Specifically, the 2,4-dimethylpyrrole (B27635) carboxylate ester found at the 20-alpha position of batrachotoxin (B49) is replaced with an N-methylanthranilate group. nih.gov This modification imparts fluorescent properties to the molecule, making it a powerful tool for biological imaging. nih.gov

Enzymatic Pathways Involved in Steroidal Alkaloid Formation

The precise enzymatic pathways responsible for the biosynthesis of steroidal alkaloids like batrachotoxinin A within the arthropod diet of Phyllobates frogs are not yet fully elucidated. In general, the biosynthesis of steroidal alkaloids begins with cholesterol. capes.gov.br A series of enzymatic reactions, including hydroxylations, oxidations, and transaminations, are required to construct the complex architecture of these molecules. capes.gov.br

While the specific enzymes involved in batrachotoxin synthesis in their dietary source remain an active area of research, studies on other steroidal alkaloids in plants offer some insights. For instance, the biosynthesis of tropane (B1204802) alkaloids involves enzymes such as polyketide synthases and reductases that modify the initial precursor molecules. nih.govnih.gov It is hypothesized that similar enzymatic machinery exists in the arthropods that produce batrachotoxins. However, a key difference is that amphibians appear to lack the ability to synthesize these alkaloids themselves, instead relying on highly efficient sequestration and storage mechanisms. pnas.orgnih.gov

Position within the Broader Field of Amphibian Alkaloid Chemical Biology

This compound holds a significant position in the field of amphibian alkaloid chemical biology, not as a natural defense molecule, but as a powerful synthetic tool. nih.gov The study of amphibian alkaloids has revealed a vast diversity of chemical structures with a wide range of biological activities. researchgate.netcapes.gov.bracs.org Many of these alkaloids, including the batrachotoxins, are potent modulators of ion channels and receptors. nih.gov

The development of fluorescent derivatives like this compound has been instrumental in advancing our understanding of these targets. nih.gov By attaching a fluorescent tag to the batrachotoxin core, researchers can directly visualize the location and dynamics of voltage-gated sodium channels in nerve and muscle cells. nih.gov This has provided invaluable insights into the distribution and function of these channels, which are critical for nerve impulse transmission and muscle contraction. nih.govwikipedia.org The use of such fluorescent probes is a prime example of how chemical synthesis can build upon nature's templates to create sophisticated tools for biological discovery.

Q & A

Q. What are the key physicochemical properties of Batrachotoxinin-A N-methylanthranilate, and how are they determined experimentally?

this compound (C₉H₁₁NO₂, MW 165.19 g/mol, CAS 85-91-6) is characterized by its esterification of N-methylanthranilic acid. Key properties include:

  • Boiling Point : 252.4 ± 13.0 °C (at 760 mmHg) .
  • Density : 1.1 ± 0.1 g/cm³ .
  • Melting Point : 17–19 °C .

Q. Methodological Analysis :

  • Spectroscopic Techniques : IR and mass spectrometry (MS) are critical. NIST Standard Reference Data provides validated spectra for structural confirmation (e.g., IR peaks for ester carbonyl and aromatic amines) .
  • Chromatography : HPLC or GC-MS with standards from authoritative databases (e.g., Wiley’s Registry of Mass Spectral Data) ensures purity and quantitation .

Q. How is this compound synthesized, and what are the yield optimization challenges?

Chemical Synthesis :

  • Methylation of N-methylanthranilic acid using dimethyl sulfate or methyl halides under basic conditions .
  • Challenges include controlling regioselectivity and minimizing byproducts (e.g., over-methylation).

Q. Biosynthesis :

  • Engineered Corynebacterium glutamicum strains produce N-methylanthranilate via metabolic engineering of the shikimate pathway. However, yields are limited by precursor availability (e.g., malonyl-CoA) and enzyme saturation .
  • Example: Strain B-NMA3 achieved 26.0 mg/L N-methylanthranilate in 24 h, with anthranilate accumulation inhibiting downstream steps .

Advanced Research Questions

Q. How is this compound used in voltage-gated sodium channel studies, and what experimental designs address its neurotoxicity?

Batrachotoxinin-A derivatives bind to site 2 of voltage-gated Na⁺ channels, preventing inactivation. Key methodologies include:

  • Radioligand Binding Assays : Use [³H]-batrachotoxinin-A 20-α-benzoate to study competitive inhibition. Ensure proper controls for nonspecific binding .
  • Electrophysiology : Patch-clamp techniques quantify channel modulation, requiring toxin purity verification (e.g., LC-MS) to avoid artifacts .

Q. Safety Considerations :

  • Use nanogram-scale quantities due to extreme toxicity. Implement strict biosafety protocols (e.g., fume hoods, PPE) .

Q. What are the contradictions in phototoxicity and skin sensitization data for N-methylanthranilate derivatives, and how are they resolved?

Contradictory Findings :

  • IFRA reports indicate low phototoxicity risk in fragrance applications , while in vitro assays (e.g., 3T3 NRU phototoxicity test) suggest dose-dependent cytotoxicity .

Q. Resolution Strategies :

  • Contextual Analysis : Differences arise from test systems (human vs. murine models). Prioritize data from human epidermal models (e.g., reconstructed epidermis) .
  • Quantitative Risk Assessment (QRA) : Apply QRA2 frameworks to extrapolate safe thresholds for research use .

Q. How can metabolic bottlenecks in microbial N-methylanthranilate production be addressed?

Key Bottlenecks :

  • Limited malonyl-CoA availability and feedback inhibition by anthranilate .

Q. Engineering Solutions :

  • Co-expression of CoA Biosynthetic Genes : Enhance malonyl-CoA pools via accABCD overexpression .
  • Dynamic Pathway Regulation : Use inducible promoters to decouple growth and production phases, reducing toxicity .

Methodological Recommendations

  • Analytical Validation : Cross-reference spectral data with NIST and Wiley databases to confirm compound identity .
  • Toxicology Studies : Use tiered testing (in vitro → ex vivo → in silico) to align with IFRA QRA2 guidelines .
  • Synthetic Biology : Employ CRISPR-Cas9 for precise pathway tuning in microbial hosts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.